N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride
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Overview
Description
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride typically involves the reaction of N-methylpiperidine with a suitable carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carbamic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and water or aqueous acids for hydrolysis reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound typically yields the corresponding carbamic acid derivative .
Scientific Research Applications
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as N-methylpiperidine and N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride .
Uniqueness
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
2758006-52-7 |
---|---|
Molecular Formula |
C9H18Cl2N2O |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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